

Application of qNMR for the Certification of Edoxaban Impurity 2

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Compound of Interest		
Compound Name:	Edoxaban impurity 2	
Cat. No.:	B15237737	Get Quote

Application Note

Introduction

Edoxaban is a potent, orally bioavailable factor Xa inhibitor used for the prevention of stroke and systemic embolism. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the drug product. **Edoxaban Impurity 2**, identified as N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide (also known as Edoxaban EP Impurity C), is a potential process-related impurity or degradation product. Accurate quantification and certification of this impurity are essential for quality control and regulatory compliance.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of organic molecules.[1][2] Unlike chromatographic methods that rely on reference standards for each analyte, qNMR is a primary analytical method that allows for direct quantification against a certified internal standard, minimizing the need for identical response factors.[2][3] This application note describes a validated qNMR method for the certification of **Edoxaban Impurity 2**.

Principle of qNMR for Impurity Certification

The fundamental principle of qNMR is that the integral of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] By comparing the integral of a



known, non-overlapping signal from the analyte (**Edoxaban Impurity 2**) with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision. The equation for calculating the purity of the analyte is as follows:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

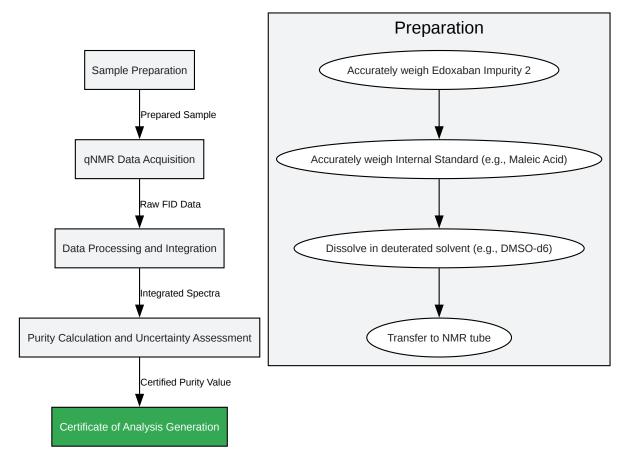
- I = Integral of the signal
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the internal standard
- analyte = Edoxaban Impurity 2
- IS = Internal Standard

Experimental Workflow

The overall workflow for the qNMR certification of **Edoxaban Impurity 2** is depicted in the following diagram:



Experimental Workflow for qNMR Certification



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qNMR Certification Workflow

Chemical Structures

The chemical structures of Edoxaban and **Edoxaban Impurity 2** are shown below for reference.



Edoxaban Impurity 2 (EP Impurity C)

Edoxaban

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Structures of Edoxaban and Impurity 2

Protocol

Materials and Equipment

- Analyte: Edoxaban Impurity 2 (CAS: 1255529-27-1)
- Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%)
- Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
- NMR Spectrometer: 400 MHz or higher, equipped with a proton probe
- Analytical Balance: Capable of weighing to ± 0.01 mg
- NMR Tubes: 5 mm, high precision
- Volumetric Flasks and Pipettes: Class A

Sample Preparation

Accurately weigh approximately 15-20 mg of Edoxaban Impurity 2 into a clean, dry vial.



- Accurately weigh approximately 5-7 mg of the internal standard (Maleic Acid) into the same vial.
- Record the exact weights.
- Add approximately 0.7 mL of DMSO-d6 to the vial.
- Gently sonicate or vortex the vial to ensure complete dissolution of both the analyte and the internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

qNMR Data Acquisition

- Insert the NMR tube into the spectrometer.
- Tune and shim the probe to achieve optimal resolution and lineshape.
- Acquire the 1H NMR spectrum using the parameters outlined in the table below. It is crucial
 to ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all
 relevant protons, which is essential for accurate quantification.

Parameter	Recommended Value			
Spectrometer Frequency	>= 400 MHz			
Pulse Program	zg30			
Pulse Angle	30°			
Acquisition Time (AQ)	>= 3.0 s			
Relaxation Delay (D1)	>= 60 s (or 5 * T1 of the slowest relaxing proton)			
Number of Scans (NS)	8 - 16			
Spectral Width (SW)	20 ppm			
Temperature	298 K			



Data Processing and Analysis

- Apply a Fourier transform to the Free Induction Decay (FID) data.
- Phase the spectrum manually to ensure all peaks are in pure absorption mode.
- Apply a baseline correction to the entire spectrum.
- Identify the characteristic, well-resolved signals for both **Edoxaban Impurity 2** and the internal standard (Maleic Acid). For Maleic Acid in DMSO-d6, a sharp singlet is expected around 6.3 ppm. For **Edoxaban Impurity 2**, select a signal that is free from overlap with other impurity signals or the solvent.
- Integrate the selected signals. The integration region should cover the entire peak, typically at least 20 times the peak width at half-height.
- Calculate the purity of Edoxaban Impurity 2 using the formula provided in the "Principle" section.

Quantitative Data Summary

The following table summarizes hypothetical quantitative results from a qNMR analysis of three different lots of **Edoxaban Impurity 2**.

Sample ID	Mass of Impurity 2 (mg)	Mass of Maleic Acid (mg)	Integral of Impurity 2	Integral of Maleic Acid	Purity (% w/w)	Uncertain ty (± %)
Lot A	18.52	6.25	1.00	2.54	98.7	0.3
Lot B	19.10	6.31	1.05	2.58	99.1	0.2
Lot C	17.98	6.19	0.98	2.51	98.5	0.3

Note: The integral values are normalized to the analyte signal. The number of protons for the selected signal of Impurity 2 and Maleic Acid (2 protons for the singlet) must be accounted for in the calculation.



Conclusion

The described qNMR method provides a reliable and accurate means for the certification of **Edoxaban Impurity 2**. The use of a certified internal standard and the inherent quantitative nature of the NMR technique ensure traceability and high confidence in the purity assessment. This protocol can be readily implemented in a quality control laboratory for the routine analysis and release of this pharmaceutical impurity.

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